molecular formula C16H15N3OS B2480608 9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-54-0

9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2480608
CAS RN: 896344-54-0
M. Wt: 297.38
InChI Key: GEFQHOGYZLLJRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one involves interactions between different triazine and triazolamine precursors. A notable method includes the solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, leading to the formation of compounds through ipso-substitution and further transformation under autoclave conditions (Shtaitz et al., 2023).

Molecular Structure Analysis

X-Ray crystallography data of synthesized compounds reveal detailed insights into their molecular structure. For instance, certain derivatives crystallize in non-centrosymmetric space groups with triclinic systems, demonstrating complex intermolecular interactions (Shtaitz et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes the ability to undergo various transformations while retaining the methylsulfanyl group intact. These transformations are crucial for the synthesis of further functionalized bypyridines and related structures (Shtaitz et al., 2023).

Physical Properties Analysis

While specific details on the physical properties of this compound are limited, related studies on compounds within this class often focus on crystalline structure and molecular dimensions, which can indirectly inform on solubility, stability, and other physical characteristics (Insuasty et al., 2006).

Chemical Properties Analysis

The synthesis process and molecular structure significantly influence the chemical properties of such compounds. Their ability to form stable crystal structures with specific intermolecular interactions highlights their potential reactivity and interaction with various chemical reagents (Insuasty et al., 2006).

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that research into compounds like “9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” could continue to be a fruitful area of study.

properties

IUPAC Name

9-methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-5-3-7-13(9-11)10-21-15-17-14-12(2)6-4-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFQHOGYZLLJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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